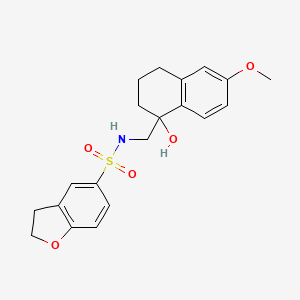

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-25-16-4-6-18-14(11-16)3-2-9-20(18,22)13-21-27(23,24)17-5-7-19-15(12-17)8-10-26-19/h4-7,11-12,21-22H,2-3,8-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDYBDSGKXWVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following components:

- Tetrahydronaphthalene moiety : This structure is believed to contribute to the compound's biological activity.

- Dihydrobenzofuran ring : This component may enhance the compound's pharmacological properties.

The molecular formula of the compound is C₁₈H₁₉N₁O₅S, with a molecular weight of approximately 353.41 g/mol.

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

These findings suggest that the compound may selectively inhibit the growth of certain cancer cells while exhibiting low toxicity to normal cells.

Antioxidative Activity

In addition to its antiproliferative properties, this compound has demonstrated antioxidative effects. It was shown to significantly reduce oxidative stress markers in vitro compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural components may interact with cellular signaling pathways involved in proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In vitro Studies : A study highlighted its selective cytotoxicity against MCF-7 cells with an IC₅₀ value of 4.8 μM . The study also noted the compound's ability to induce apoptosis in cancer cells.

- Antioxidative Studies : Comparative analyses revealed that the compound exhibited superior antioxidative properties compared to traditional antioxidants in multiple assays .

- Neuroprotective Potential : Preliminary investigations suggest that this compound may inhibit the formation of neurotoxic amyloid beta oligomers implicated in Alzheimer's disease . This indicates a potential application in neurodegenerative disease research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties

Research Findings and Limitations

- Structural Insights: The target compound’s fused bicyclic systems may confer rigidity and selective binding to hydrophobic pockets, but its high molecular weight (>500 Da) and hydrogen bond donors (e.g., hydroxyl groups) could limit oral bioavailability .

- Functional Gaps: No direct evidence exists for its biological targets or synthetic routes. In contrast, Flucarbazone and Penoxsulam are well-characterized herbicides with established SAR (structure-activity relationship) profiles .

- Synthetic Challenges : The tetrahydronaphthalene-dihydrobenzofuran linkage likely requires multi-step synthesis, increasing complexity compared to simpler sulfonamides.

5. Conclusion While N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide shares sulfonamide functionality with compounds like Flucarbazone and Penoxsulam, its unique scaffold suggests divergent applications. Current evidence is insufficient to define its exact role or advantages over analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.